molecular formula C9H9ClN2O3 B8272316 5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride

5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride

Cat. No. B8272316
M. Wt: 228.63 g/mol
InChI Key: SYIMDELDEUOWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04407811

Procedure details

5-(2-Nitrophenyl)oxazolidine-2,4-dione (5.0 g., 22.5 mmoles) was taken up in a mixture of methanol (11.5 ml.) and conc. hydrochloric acid (12.3 ml.). Powdered iron (3.77 g., 67.5 mmoles) was added over 30 minutes, during which an exothermic reaction brought the temperature to reflux and the mixture became homogeneous. The mixture was cooled to room temperature and stirred for 3 hours. Additional iron powder (1.2 g.) was added and the mixture stirred for 0.5 hour, poured into 100 ml. of water and extracted with three portions of ethyl acetate. The combined ethyl acetate extracts were back washed with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to a foamed solid. The crude product was taken up in 55 ml. of ethanol, cooled to 0° C., perfused with hydrogen chloride for 10 minutes (crystallization began at this stage), diluted with ether and filtered to recover purified 5-(2-aminophenyl)oxazolidine-2,4-dione hydrochloride [2.52 g., m.p. 205° -209° C. (dec); m/e 192].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.77 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[O:14][C:13](=[O:15])[NH:12][C:11]1=[O:16])([O-])=O.[ClH:17]>CO.[Fe]>[ClH:17].[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[O:14][C:13](=[O:15])[NH:12][C:11]1=[O:16] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1C(NC(O1)=O)=O
Name
Quantity
12.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
11.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.77 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
the mixture stirred for 0.5 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
poured into 100 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted with three portions of ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were back washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a foamed solid
TEMPERATURE
Type
TEMPERATURE
Details
of ethanol, cooled to 0° C.
WAIT
Type
WAIT
Details
perfused with hydrogen chloride for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
(crystallization
ADDITION
Type
ADDITION
Details
diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to recover
CUSTOM
Type
CUSTOM
Details
purified 5-(2-aminophenyl)oxazolidine-2,4-dione hydrochloride [2.52 g., m.p. 205° -209° C. (dec); m/e 192]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
Cl.NC1=C(C=CC=C1)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.